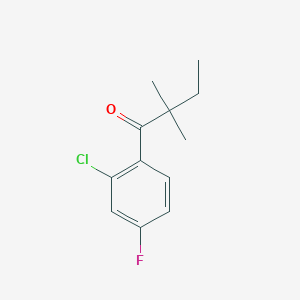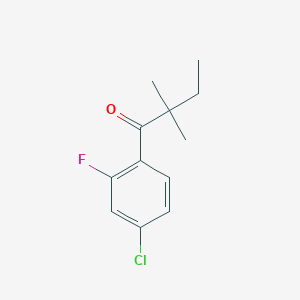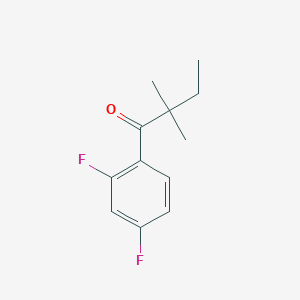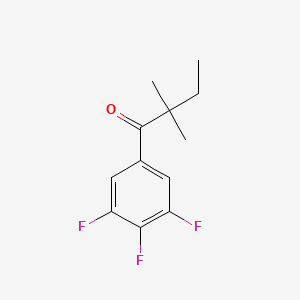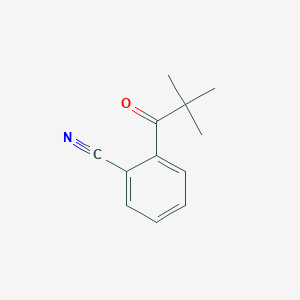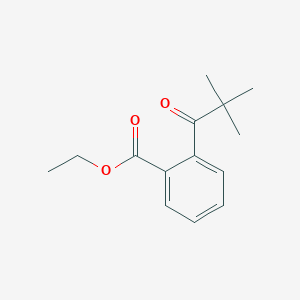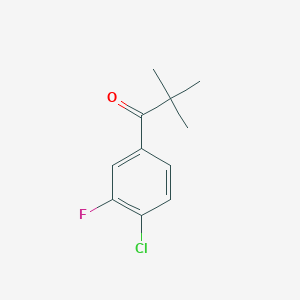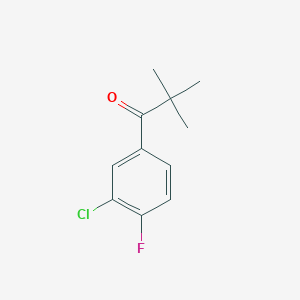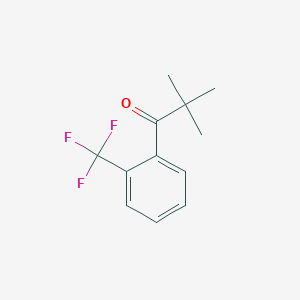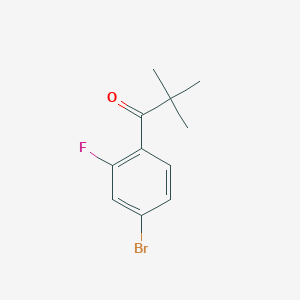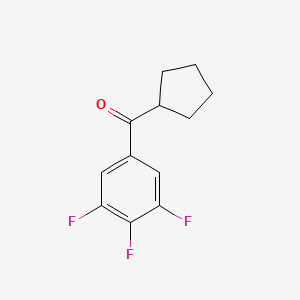
シクロペンチル 3,4,5-トリフルオロフェニルケトン
説明
Cyclopentyl 3,4,5-trifluorophenyl ketone (C3TFPK) is an important organic compound that has been used in a wide range of scientific research applications. C3TFPK is a highly versatile compound that has been used in a variety of fields, including organic chemistry, biochemistry, and pharmacology. C3TFPK is a useful reagent for a variety of synthetic reactions, and has been used in the synthesis of several important compounds. C3TFPK has also been used in a number of biochemical and physiological studies due to its unique properties.
科学的研究の応用
医薬品研究
医薬品研究において、シクロペンチル 3,4,5-トリフルオロフェニルケトンは、様々なフッ素化合物の合成のための貴重な中間体として役立ちます。 そのトリフルオロフェニル基は、特に、フッ素原子が医薬品に付与するユニークな特性、例えば、生体利用率の向上と代謝安定性 。
材料科学
このケトンは、材料科学において、改良された特性を持つ新材料の開発のために使用されます。 フッ素原子の存在は、溶媒や化学薬品に対する耐性向上をもたらす材料を生み出す可能性があり、特殊なコーティングやポリマー添加剤の製造に重要な化合物となります 。
化学合成
シクロペンチル 3,4,5-トリフルオロフェニルケトンは、化学合成における重要な構成要素です。 それは、標的分子にトリフルオロメチル基を導入するために使用されます。これは、トリフルオロメチル基が分子の生物活性 。
クロマトグラフィー
クロマトグラフィーにおいて、このケトンは、機器の校正のための標準品として、またはクロマトグラフィー法の開発における試薬として使用できます。 その独特の化学構造により、クロマトグラフィーカラムの効率のテストや、複雑な混合物の分離のためのメソッド開発に役立ちます 。
分析研究
分析研究は、分析機器の校正にシクロペンチル 3,4,5-トリフルオロフェニルケトンを使用することによって恩恵を受けます。 その明確に定義された構造と特性により、定量分析と定性分析における参照化合物として使用するための優れた候補となります 。
フッ素化構成要素
この化合物はまた、フッ素化構成要素であり、より複雑なフッ素化分子の合成に不可欠です。 これらの構成要素は、特定の3次元構造と電子特性を持つ化合物を 。
触媒開発
研究者は、シクロペンチル 3,4,5-トリフルオロフェニルケトンを触媒の開発に使用しています。 フッ素化フェニル基は、触媒の電子特性に影響を与える可能性があり、より効率的かつ選択的な触媒プロセスをもたらす可能性があります 。
実験的研究
最後に、実験的研究では、このケトンは、反応機構の研究によく使用されます。 そのユニークな構造により、科学者は、反応速度論と経路に対するフッ素化の影響を調べることができ、新しい反応の設計に関する貴重な洞察を得ることができます 。
Safety and Hazards
作用機序
Biochemical Pathways
The biochemical pathways affected by Cyclopentyl 3,4,5-trifluorophenyl ketone are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and how it interacts with its targets.
生化学分析
Biochemical Properties
Cyclopentyl 3,4,5-trifluorophenyl ketone plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of Cyclopentyl 3,4,5-trifluorophenyl ketone to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
Cyclopentyl 3,4,5-trifluorophenyl ketone influences various cellular processes and functions. It has been shown to affect cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For example, Cyclopentyl 3,4,5-trifluorophenyl ketone can modulate the expression of genes related to the cell cycle, thereby influencing cellular metabolism and growth . Additionally, it has been found to impact the mitochondrial function, leading to changes in cellular energy production.
Molecular Mechanism
The molecular mechanism of action of Cyclopentyl 3,4,5-trifluorophenyl ketone involves several key processes. At the molecular level, it binds to specific biomolecules, such as receptors and enzymes, altering their function. This binding can result in the inhibition or activation of enzyme activity, changes in gene expression, and modulation of signaling pathways. For instance, Cyclopentyl 3,4,5-trifluorophenyl ketone has been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cyclopentyl 3,4,5-trifluorophenyl ketone have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Cyclopentyl 3,4,5-trifluorophenyl ketone remains stable under specific conditions, but can degrade over time when exposed to light or heat . Long-term exposure to Cyclopentyl 3,4,5-trifluorophenyl ketone has been associated with alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of Cyclopentyl 3,4,5-trifluorophenyl ketone vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, Cyclopentyl 3,4,5-trifluorophenyl ketone can cause toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
Cyclopentyl 3,4,5-trifluorophenyl ketone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for the metabolism of various compounds. These interactions can affect metabolic flux and alter the levels of metabolites within the cell . Additionally, Cyclopentyl 3,4,5-trifluorophenyl ketone has been shown to influence pathways related to fatty acid oxidation and gluconeogenesis.
Transport and Distribution
The transport and distribution of Cyclopentyl 3,4,5-trifluorophenyl ketone within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . For example, Cyclopentyl 3,4,5-trifluorophenyl ketone may be transported into the mitochondria, where it can exert its effects on cellular energy production.
Subcellular Localization
Cyclopentyl 3,4,5-trifluorophenyl ketone exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, Cyclopentyl 3,4,5-trifluorophenyl ketone has been found to localize in the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding.
特性
IUPAC Name |
cyclopentyl-(3,4,5-trifluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O/c13-9-5-8(6-10(14)11(9)15)12(16)7-3-1-2-4-7/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXPUDXFIZXSBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC(=C(C(=C2)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642584 | |
| Record name | Cyclopentyl(3,4,5-trifluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898792-02-4 | |
| Record name | Cyclopentyl(3,4,5-trifluorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentyl(3,4,5-trifluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


